

Chemical structure and isomerism of pyridylacrylic acids

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Compound of Interest

Compound Name: 3-(4-Pyridyl)acrylic acid

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An In-depth Technical Guide to the Chemical Structure and Isomerism of Pyridylacrylic Acids

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, isomerism, physicochemical properties, and synthesis of pyridylacrylic acids. It includes detailed experimental protocols for synthesis and characterization, and explores the biological relevance of these compounds as inhibitors of key enzymatic pathways.

Chemical Structure and Isomerism

Pyridylacrylic acid (molecular formula $C_8H_7NO_2$) is an unsaturated carboxylic acid featuring a pyridine ring attached to an acrylic acid backbone. The molecule exists as multiple isomers based on the substitution pattern of the pyridine ring and the geometry of the carbon-carbon double bond.

Constitutional Isomerism

Three constitutional isomers exist, differing by the position of the acrylic acid group on the pyridine ring:

- 3-(Pyridin-2-yl)acrylic acid (2-Pyridylacrylic acid)
- 3-(Pyridin-3-yl)acrylic acid (3-Pyridylacrylic acid)

- 3-(Pyridin-4-yl)acrylic acid (4-Pyridylacrylic acid)

Geometric Isomerism

Due to the restricted rotation around the C=C double bond, each constitutional isomer can exist as two distinct geometric isomers: cis (Z) and trans (E).

- trans (E)-isomer: The pyridine ring and the carboxyl group are on opposite sides of the double bond. This is generally the more thermodynamically stable isomer.
- cis (Z)-isomer: The pyridine ring and the carboxyl group are on the same side of the double bond.

Figure 1. Constitutional and geometric isomers of pyridylacrylic acid.

Physicochemical Properties

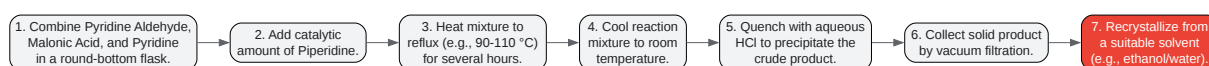
The physicochemical properties of pyridylacrylic acids are influenced by both the pyridine nitrogen's position and the double bond's geometry. Experimental data is most readily available for the more stable trans isomers. Data for the cis isomers is limited due to their lower stability and tendency to isomerize.

Property	2-Pyridylacrylic Acid	3-Pyridylacrylic Acid	4-Pyridylacrylic Acid
Molecular Formula	C ₈ H ₇ NO ₂	C ₈ H ₇ NO ₂	C ₈ H ₇ NO ₂
Molecular Weight	149.15 g/mol	149.15 g/mol	149.15 g/mol
Melting Point (°C)	trans: Data not available cis: Data not available	trans: 232-235 (dec.) [1][2] cis: Data not available	trans: 275-280 (dec.) [3][4][5][6] cis: Data not available
pKa (Carboxylic Acid)	Data not available	trans: 3.13 (Predicted) [1]	trans: 3.13 (Predicted) [3]
Solubility	Data not available	trans: >22.4 µg/mL (pH 7.4)[2]; Slightly soluble in DMSO and Methanol[1]	Data not available

Synthesis, Isomerization, and Separation

Synthesis of trans-Pyridylacrylic Acids via Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner reaction is a standard method for synthesizing α,β -unsaturated acids. It involves the condensation of an aldehyde with malonic acid, using pyridine as a solvent and a catalytic amount of a base like piperidine, followed by decarboxylation.



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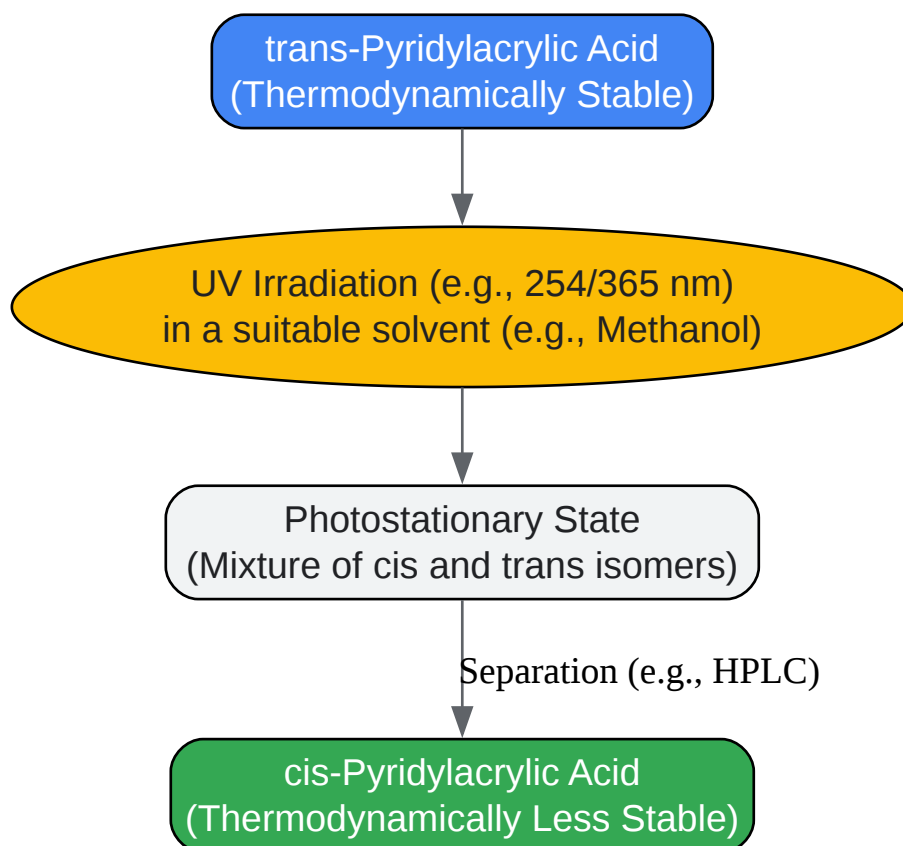
Figure 2. General workflow for Knoevenagel-Doebner synthesis.

Representative Experimental Protocol:

- **Setup:** To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the appropriate pyridine aldehyde (e.g., pyridine-3-carboxaldehyde, 10 mmol), malonic acid (12 mmol, 1.2 eq), and pyridine (25 mL).
- **Catalysis:** Add piperidine (0.2 mmol, 0.02 eq) to the mixture.
- **Reaction:** Heat the reaction mixture in an oil bath to reflux (approx. 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase).
- **Workup:** After cooling to room temperature, pour the reaction mixture into 100 mL of 2M aqueous hydrochloric acid (HCl) with stirring. A precipitate should form.
- **Isolation:** Cool the suspension in an ice bath for 30 minutes, then collect the crude solid product by vacuum filtration, washing with cold water.
- **Purification:** Recrystallize the crude product from an ethanol/water mixture to yield the pure trans-pyridylacrylic acid. Dry the final product under vacuum.

trans → cis Photoisomerization

The more stable trans isomer can be converted to the cis isomer through photochemical isomerization. This is typically achieved by dissolving the trans isomer in a suitable solvent and irradiating the solution with ultraviolet (UV) light, which excites the π -system of the double bond, allowing rotation and subsequent relaxation to a mixture of cis and trans isomers.



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Figure 3. Logical workflow for photochemical isomerization.

General Experimental Protocol:

- **Solution Preparation:** Dissolve the purified trans-pyridylacrylic acid in a UV-transparent solvent (e.g., methanol or acetonitrile) in a quartz reaction vessel.
- **Irradiation:** Irradiate the solution using a UV lamp (e.g., a medium-pressure mercury lamp) while stirring. The wavelength used can influence the final ratio of isomers.

- **Monitoring:** Monitor the progress of the isomerization by HPLC or ^1H NMR to determine the composition of the photostationary state.
- **Isolation:** Once the desired ratio is reached, remove the solvent under reduced pressure. The resulting mixture of isomers can then be separated.

HPLC Separation of cis/trans Isomers

High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying cis and trans isomers of pyridylacrylic acids. Reversed-phase chromatography is commonly employed.

Representative Experimental Protocol:

- **Column:** C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- **Mobile Phase A:** 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
- **Mobile Phase B:** Acetonitrile or Methanol.
- **Gradient:** A linear gradient, for example, starting from 5% B to 95% B over 20 minutes. The exact gradient should be optimized for the specific isomer pair.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detector set to a wavelength where both isomers absorb (e.g., 254 nm or 280 nm).
- **Elution Order:** In reversed-phase HPLC, the more polar cis isomer typically elutes before the less polar trans isomer.

Spectroscopic Characterization

^1H NMR spectroscopy is a powerful tool for unambiguously distinguishing between cis and trans isomers. The key diagnostic feature is the coupling constant (J) between the two vinylic protons on the $\text{C}=\text{C}$ double bond.

- **trans Isomers:** Exhibit a large vicinal coupling constant, typically in the range of 12-18 Hz. For example, the vinylic protons of trans-3-(3-pyridyl)acrylic acid show a coupling constant of 16.1 Hz.^{[7][8]}
- **cis Isomers:** Exhibit a smaller vicinal coupling constant, typically in the range of 6-12 Hz.^{[9][10]}

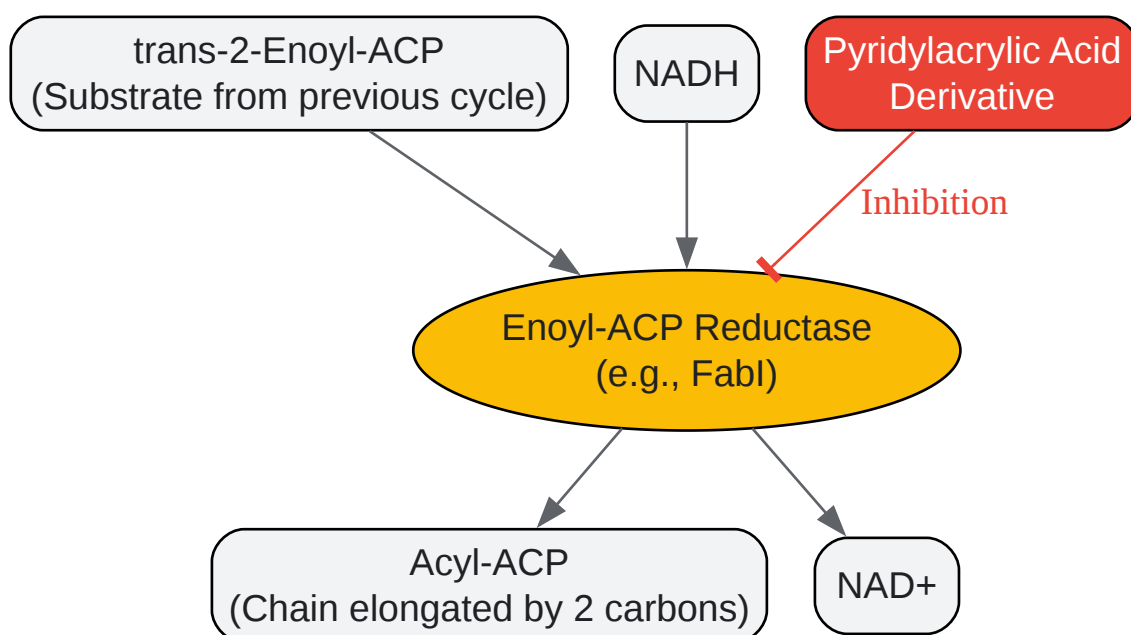
The chemical shifts of the vinylic protons are also distinct, with the proton cis to the carboxylic acid group generally appearing at a different chemical shift than the one trans to it.

Biological Relevance and Mechanisms of Action

Pyridylacrylic acids and their derivatives are of interest in drug development due to their activity as enzyme inhibitors. Two notable targets are Enoyl-Acyl Carrier Protein Reductase and Matrix Metalloproteinase-9.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

ENR (commonly FabI) is an essential enzyme in the bacterial Type II fatty acid synthesis (FAS-II) pathway. It catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of an enoyl-acyl carrier protein (enoyl-ACP) to an acyl-ACP. As this pathway is absent in humans, ENR is a prime target for the development of novel antibacterial agents.



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Figure 4. Inhibition of the final step of the bacterial FAS-II elongation cycle.

Inhibition of Matrix Metalloproteinase-9 (MMP-9)

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. MMP-9 (Gelatinase B) is overexpressed in various pathological conditions, including cancer metastasis and inflammation, making it a key therapeutic target.^[11] Most small-molecule MMP inhibitors function by coordinating the catalytic Zn²⁺ ion in the enzyme's active site. The carboxylic acid moiety of pyridylacrylic acid can act as a Zinc-Binding Group (ZBG), chelating the zinc ion and blocking the enzyme's catalytic activity.^{[11][12][13]}

Figure 5. Logical diagram of MMP-9 inhibition via zinc chelation.

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